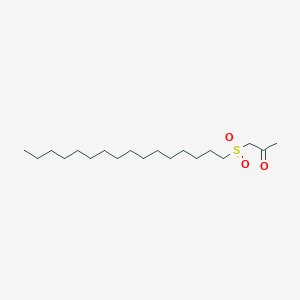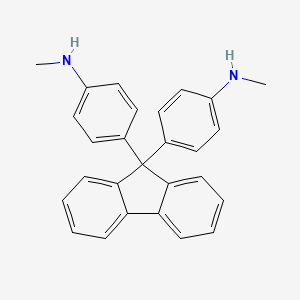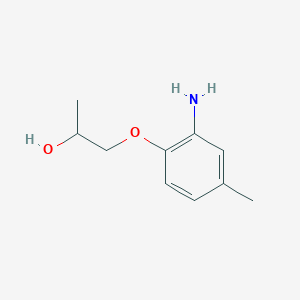![molecular formula C26H36N2O2Se2 B14319481 2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] CAS No. 105893-11-6](/img/structure/B14319481.png)
2,2'-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] is an organoselenium compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a diselane (Se-Se) bond, which imparts distinct chemical reactivity and stability compared to other organoselenium compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] typically involves the reaction of diselenides with appropriate amides under controlled conditions. One common method includes the use of dichloromethane as a solvent and glacial acetic acid to acidify the reaction mixture. The reaction is often carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of selenium compounds due to their toxicity and reactivity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] undergoes various types of chemical reactions, including:
Oxidation: The diselane bond can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can break the Se-Se bond, yielding selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diselane bond can yield selenoxides, while reduction can produce selenides .
Applications De Recherche Scientifique
2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other organoselenium compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] involves its ability to undergo redox reactions, which can modulate biological pathways. The diselane bond can interact with thiol groups in proteins, affecting their function and activity. This interaction is crucial in its antioxidant and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(Diazene-1,2-diyl)bis(2-methylpropanenitrile): Another organoselenium compound with a different central bond (N=N) instead of Se-Se.
2,2’-(Diselane-1,2-diyl)bis[N-(4-nitrophenyl)benzamide]: A similar compound with a nitrophenyl group instead of di(propan-2-yl)benzamide.
Uniqueness
2,2’-(Diselane-1,2-diyl)bis[N,N-di(propan-2-yl)benzamide] is unique due to its specific structural features, such as the Se-Se bond and the di(propan-2-yl)benzamide groups.
Propriétés
Numéro CAS |
105893-11-6 |
|---|---|
Formule moléculaire |
C26H36N2O2Se2 |
Poids moléculaire |
566.5 g/mol |
Nom IUPAC |
2-[[2-[di(propan-2-yl)carbamoyl]phenyl]diselanyl]-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C26H36N2O2Se2/c1-17(2)27(18(3)4)25(29)21-13-9-11-15-23(21)31-32-24-16-12-10-14-22(24)26(30)28(19(5)6)20(7)8/h9-20H,1-8H3 |
Clé InChI |
JCOOUFRGLQQFEW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C1=CC=CC=C1[Se][Se]C2=CC=CC=C2C(=O)N(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)

![4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14319408.png)
![ethyl 5-[6-ethyl-7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]furan-2-carboxylate](/img/structure/B14319421.png)
arsanium bromide](/img/structure/B14319428.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)
![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)

![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)

![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)
![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)

